molecular formula C7H5BrF2O B1288761 1-Bromo-2,3-difluoro-4-methoxybenzene CAS No. 406482-22-2

1-Bromo-2,3-difluoro-4-methoxybenzene

Cat. No.: B1288761
CAS No.: 406482-22-2
M. Wt: 223.01 g/mol
InChI Key: VZMFIPVRFWZDPI-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-4-methoxybenzene is an organic compound with the molecular formula C7H5BrF2O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two fluorine atoms, and a methoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

1-Bromo-2,3-difluoro-4-methoxybenzene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the GHS pictogram GHS07 . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoro-4-methoxybenzene can be synthesized through several methods. One common method involves the bromination of 2,3-difluoro-4-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-difluoro-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.

    Oxidation: 2,3-Difluoro-4-methoxybenzaldehyde or 2,3-difluoro-4-methoxybenzoic acid.

    Reduction: 2,3-Difluoro-4-methoxybenzene.

Comparison with Similar Compounds

    1-Bromo-2,3-difluoro-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

    1-Bromo-2,3-difluoro-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.

    1-Bromo-2,3-difluoro-4-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: 1-Bromo-2,3-difluoro-4-methoxybenzene is unique due to the presence of both fluorine and methoxy substituents on the benzene ring. This combination of substituents imparts specific chemical properties, such as increased reactivity in nucleophilic substitution reactions and unique electronic effects, making it valuable in various chemical syntheses and research applications.

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMFIPVRFWZDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616581
Record name 1-Bromo-2,3-difluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406482-22-2
Record name 1-Bromo-2,3-difluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3-difluoroanisole
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